

# MOPAC Computational Chemistry Technical Support Center

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Compound of Interest		
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This technical support center provides troubleshooting guidance for common error messages and issues encountered while using the MOPAC software package. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides Category 1: Self-Consistent Field (SCF) Convergence Errors

Question: My calculation terminated with the error message "UNABLE TO ACHIEVE SELF-CONSISTENCE" or "FAILED TO ACHIEVE SCF". What does this mean and how can I fix it?

### Answer:

This is a common error indicating that the calculation could not converge on a stable electronic state for your molecule. MOPAC employs several methods to achieve self-consistency, but challenging systems can sometimes fail.[1][2]

# Common Causes:

 Poor Initial Guess: The starting electron density matrix might be a poor approximation, leading to oscillations in the SCF procedure.



- Slow Convergence: The electronic equations for your system may be inherently slow to converge.[2]
- Near-Degenerate Orbitals: If your molecule has orbitals that are very close in energy, it can lead to instability and convergence issues.[3]

# **Troubleshooting Steps:**

- Increase SCF Iterations: The simplest solution is often to allow for more SCF cycles. This
  can be done using the SCFRT keyword.
- Use a Different Solver: MOPAC has several SCF convergence algorithms. While the default is usually effective, for difficult cases, you can try alternatives.
- Employ Damping: Damping can help to reduce oscillations in the SCF procedure.
- Energy-Level Shift (SHIFT Technique): This technique can help stabilize convergence by shifting the virtual molecular orbital energy levels.
- Pulay's Method (DIIS): This method uses information from previous iterations to accelerate convergence.
- Camp-King Converger: This is a robust but computationally more expensive option that is
  often successful when other methods fail.
- Check Your Geometry: An unreasonable starting geometry can lead to a difficult electronic structure to converge. Ensure your initial molecular geometry is chemically sensible.

Keywords for SCF Convergence:



Keyword	Description
SCFRT=n	Sets the maximum number of SCF iterations to n.
SHIFT=n	Applies an energy-level shift of n to the virtual orbitals.
PULAY	Invokes Pulay's DIIS convergence method.
CAMP	Invokes the Camp-King converger.
DAMP	Applies a damping procedure to the SCF iterations.
PRECISE	Tightens the convergence criteria for both SCF and geometry optimization.

# **Category 2: Geometry Optimization Errors**

Question: I received a "GEOMETRY NOT properly optimized" or "TRUST RADIUS NOW LESS THAN..." error during a geometry optimization. What should I do?

### Answer:

These messages indicate that the geometry optimization algorithm has failed to find a stationary point on the potential energy surface that meets the default convergence criteria. This can happen for several reasons.

### Common Causes:

- Nearly Optimized Geometry: If the starting geometry is already very close to the minimum, the trust radius for the optimization step can become too small, leading to premature termination.
- "Big Ring" Problem: For large, flexible rings, small changes in internal coordinates (bond angles, dihedrals) can lead to large, unrealistic changes in the overall geometry, causing the optimization to fail.







- Flat Potential Energy Surface: If the geometry is in a region where the energy changes very little with atomic movement, the optimizer can struggle to find the direction of the minimum.
- Incorrect Gradients: In some complex calculations (e.g., certain C.I. methods), the analytic gradients might be calculated incorrectly.

# **Troubleshooting Steps:**

- Use Cartesian Coordinates: For systems with large rings or other complex topologies, switching to Cartesian coordinates for the optimization can resolve many issues. This is done using the XYZ keyword.
- Adjust Optimization Criteria: You can override the default termination criteria. The LET keyword can be helpful, and setting DDMIN=0 can also be effective, especially for reaction paths.
- Restart the Optimization: If the optimization failed close to a minimum, restarting the calculation from the last geometry can sometimes lead to successful convergence.
- Use a Different Optimizer: MOPAC has different optimization algorithms. If the default EigenFollowing method fails, consider trying the NLLSQ optimizer, though TS is an alternative for transition states.
- Force Numerical Gradients: If you suspect issues with the analytical gradients, you can force
  a numerical calculation of the derivatives by using NOANCI. Be aware that this is
  computationally expensive.

Keywords for Geometry Optimization:



Keyword	Description
XYZ	Performs the geometry optimization in Cartesian coordinates.
LET	Overrides the default check that can prematurely stop a calculation if the trust radius becomes too small.
DDMIN=0	Can be used in conjunction with LET to help with optimizations, particularly for reaction paths.
TS	A transition state optimization routine that can be an alternative to NLLSQ.
NOANCI	Forces the use of numerical derivatives, which can be a solution if analytical derivatives fail.
GEO-OK	Overrides some safety checks on the geometry.

# **Category 3: Input and File System Errors**

Question: My job fails immediately with an error like "NO ATOMS IN SYSTEM", "Cannot open filename.out!", or "FILE: file.den is missing". How do I fix this?

## Answer:

These errors typically point to problems with your input file's structure, file permissions, or the location of necessary files.

# Common Causes & Solutions:

- NO ATOMS IN SYSTEM: This often means there's an issue with the formatting of your input file before the geometry specification. A common mistake is having a blank line before the keyword line. Your input file should have exactly three lines before the Z-matrix or Cartesian coordinates, unless the + keyword is used to extend the keyword line.
- Cannot open filename.out!: This indicates MOPAC cannot write to the output file. The reasons could be:



- The output file already exists and is write-protected or owned by another user.
- The directory you are running the calculation in is "read-only".
- There is no available disk space.
- FILE: file.den is missing (FATAL): This error occurs when you have requested to use a
  density matrix from a previous calculation (e.g., for a restart), but the specified .den file does
  not exist in the current directory.
- GAUSSIAN INPUT REQUIRES STAND-ALONE JOB: When using Gaussian-formatted geometry input, only one such geometry is allowed per run unless the AIGIN keyword is used. To fix this, either add AIGIN or split the run into separate jobs.

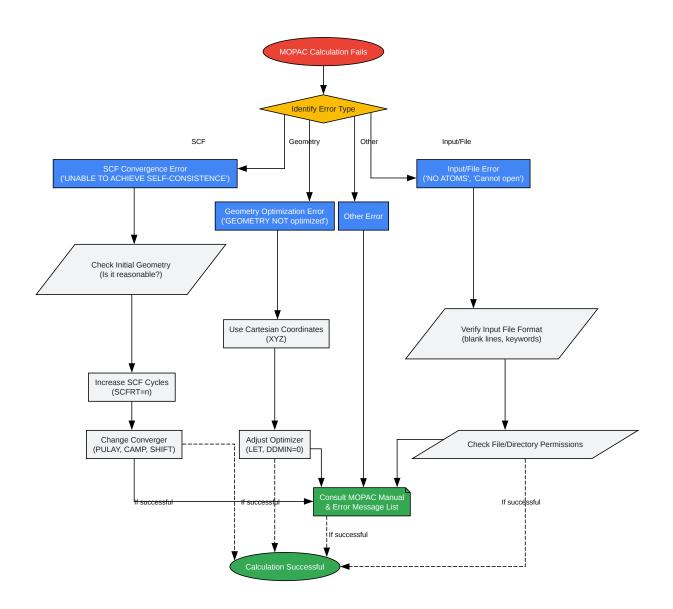
## General Advice:

- Check File Permissions: Ensure you have read and write permissions in the directory where you are running MOPAC.
- Verify File Paths: If you are referencing files, make sure the paths are correct.
- Review Input File Structure: Carefully check your MOPAC input file against examples in the manual to ensure the formatting is correct.

# **MOPAC Troubleshooting Workflow**

The following diagram illustrates a general workflow for troubleshooting common MOPAC errors.





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Caption: A flowchart for troubleshooting common MOPAC calculation errors.



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# References

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